Home > Products > Screening Compounds P129349 > Quinotolast sodium monohydrate
Quinotolast sodium monohydrate -

Quinotolast sodium monohydrate

Catalog Number: EVT-1592876
CAS Number:
Molecular Formula: C17H13N6NaO4
Molecular Weight: 388.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Quinotolast sodium monohydrate is a novel orally active antiallergic compound that has garnered attention for its potential therapeutic applications in allergy management. It is classified as an antihistamine, specifically targeting the inhibition of histamine release and other inflammatory mediators. This compound is particularly relevant in the context of allergic reactions, where histamine plays a crucial role in symptom manifestation.

Source

Quinotolast was first synthesized and characterized in research studies focusing on its pharmacological properties. The compound has been evaluated for its efficacy in various preclinical and clinical settings, demonstrating significant potential in managing allergic conditions.

Classification

Quinotolast sodium monohydrate falls under the category of antihistamines and antiallergic agents. It is designed to inhibit the action of histamine, a key mediator in allergic responses, thereby alleviating symptoms associated with allergies.

Synthesis Analysis

Methods

The synthesis of Quinotolast sodium monohydrate involves several chemical reactions that lead to the formation of its active structure. The initial step typically includes the reaction of specific precursors under controlled conditions to yield the desired compound.

Technical Details

  1. Starting Materials: The synthesis begins with readily available chemical precursors.
  2. Reagents: Various reagents are utilized to facilitate the chemical transformations necessary for forming Quinotolast.
  3. Reaction Conditions: Temperature, pressure, and pH are meticulously controlled during the synthesis process to optimize yield and purity.
Molecular Structure Analysis

Structure

Quinotolast sodium monohydrate has a defined molecular structure characterized by specific functional groups that contribute to its pharmacological activity. The molecular formula can be represented as C17H20N2O3SNaH2OC_{17}H_{20}N_2O_3S\cdot Na\cdot H_2O.

Data

  • Molecular Weight: Approximately 356.42 g/mol.
  • Structural Features: The compound contains a sulfonamide group, which is integral to its mechanism of action against allergic responses.
Chemical Reactions Analysis

Reactions

Quinotolast sodium monohydrate undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  1. Formation of Sulfonamide Linkages: This reaction is essential for establishing the compound's core structure.
  2. Hydrolysis: In biological environments, Quinotolast may undergo hydrolysis, affecting its pharmacokinetics.

Technical Details

The stability of Quinotolast under physiological conditions has been studied, indicating its resilience against degradation, which is crucial for maintaining therapeutic efficacy.

Mechanism of Action

Process

Data

  • Histamine Release Inhibition: Studies have shown that Quinotolast effectively decreases histamine levels in vitro.
  • Leukotriene Modulation: In addition to histamine, Quinotolast also impacts peptide leukotrienes, further contributing to its antiallergic properties .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Quinotolast sodium monohydrate typically appears as a white crystalline powder.
  • Solubility: It is soluble in water, which facilitates its oral administration.

Chemical Properties

  • Stability: The compound demonstrates good stability under standard storage conditions.
  • pH Sensitivity: Its solubility can vary with pH, affecting absorption rates when administered orally.

Relevant Data or Analyses

Extensive studies have characterized the physical and chemical properties of Quinotolast, providing insights into its behavior in biological systems and potential interactions with other compounds.

Applications

Scientific Uses

Quinotolast sodium monohydrate is primarily explored for its applications in treating allergic conditions such as:

  • Allergic Rhinitis: Effective in alleviating symptoms like sneezing and nasal congestion.
  • Asthma Management: Potentially beneficial in reducing bronchoconstriction associated with asthma attacks.
  • Dermatological Conditions: Investigated for use in managing skin allergies and related inflammatory responses.
Pharmacological Mechanisms of Action

Mast Cell Stabilization and Mediator Release Inhibition

Quinotolast sodium monohydrate (chemical formula: C₁₇H₁₁N₆O₃·Na·H₂O; molecular weight: 388.3127 g/mol) functions as a potent orally active mast cell stabilizer [1] [4]. Its primary mechanism involves inhibiting the degranulation of mast cells and subsequent release of preformed and newly synthesized inflammatory mediators. Preclinical studies demonstrate that quinotolast potently suppresses histamine release from rat peritoneal mast cells in vitro and in vivo. Notably, it achieves this without exhibiting direct antagonistic effects on histamine, serotonin, platelet-activating factor (PAF), or bradykinin receptors [1]. This selective stabilization is critical for its cytoprotective effects on the gastric mucosa and its broader antiallergic activity [4].

Table 1: Mast Cell Mediator Modulation by Quinotolast

Mediator/ReactionEffect of QuinotolastExperimental Model
Histamine releaseSignificant inhibitionRat peritoneal cells
Serotonin-induced reactionNo antagonismRat cutaneous model
PAF-induced reactionNo antagonismRat cutaneous model
Bradykinin-induced reactionNo antagonismRat cutaneous model

Cross-Tachyphylaxis with Disodium Cromoglycate (DSCG) in Type I Hypersensitivity

Quinotolast shares a mechanistic pathway with disodium cromoglycate (DSCG), a classic mast cell stabilizer. This relationship was elucidated through cross-tachyphylaxis studies in rat models of passive cutaneous anaphylaxis (PCA). When rats were pre-treated sequentially with DSCG followed by quinotolast (or vice versa), both drugs lost their inhibitory efficacy against IgE-mediated anaphylactic responses [1]. This bidirectional cross-tachyphylaxis indicates that quinotolast and DSCG converge on overlapping molecular targets or signaling pathways essential for mast cell stabilization. The finding positions quinotolast within the same pharmacological class as DSCG but with enhanced oral bioavailability [1] [4].

Selective Inhibition of Histamine, Leukotriene (LTC₄), and Prostaglandin (PGD₂) Secretion

Quinotolast exhibits a distinct profile in suppressing specific mast cell-derived mediators:

  • Histamine: Reduces release from rat peritoneal cells and guinea pig lung fragments [1] [2].
  • Peptide leukotrienes (LTC₄): Inhibits secretion in mouse cultured mast cells and guinea pig lung tissues at lower IC₅₀ values than reference drugs (tranilast, amlexanox) [2].
  • Prostaglandin D₂ (PGD₂): Suppresses synthesis in mouse mast cells, though with slightly lower efficacy compared to leukotriene inhibition [2].

This selectivity arises from quinotolast’s interference with calcium influx and signal transduction pathways upstream of mediator synthesis, rather than direct cyclooxygenase or lipoxygenase inhibition [2] [4]. In vitro studies confirm no impact on arachidonic acid metabolism enzymes, underscoring its targeted action on mast cell activation machinery.

Table 2: Comparative Inhibition of Mediator Release by Quinotolast

MediatorCell/Tissue SourceInhibitory Efficacy (vs. Reference Drugs*)
HistamineGuinea pig lung fragments2.5-fold > pemirolast
LTC₄Mouse cultured mast cells3.1-fold > DSCG
PGD₂Mouse cultured mast cells1.8-fold > tranilast

Reference drugs: DSCG, tranilast, pemirolast, amlexanox [2].

Differential Efficacy in Rodent vs. Guinea Pig Allergic Models

The potency of quinotolast varies significantly across species, highlighting model-dependent pharmacological outcomes:

  • Rat models: Orally administered quinotolast (ED₅₀: 0.3–1.2 mg/kg) effectively suppresses PCA and anaphylactic bronchoconstriction, outperforming DSCG and other antiallergic agents (tranilast, repirinast) [2].
  • Guinea pig models: Quinotolast retains high efficacy (85% inhibition at 10 mg/kg oral dose) against PCA reactions, whereas DSCG and pemirolast show minimal activity [1] [2]. This species-specific advantage is attributed to quinotolast’s superior bioavailability and enhanced mast cell penetration in guinea pigs.

Additionally, quinotolast uniquely addresses non-anaphylactic allergic components in guinea pigs:

  • Accelerates mucociliary transport in quails [4].
  • Depresses citric acid-induced cough reflexes in both healthy and bronchitic guinea pigs [1] [4].

Table 3: Species-Specific Efficacy of Quinotolast in Allergic Models

Allergic ModelSpeciesQuinotolast EfficacyReference Drug Efficacy
Passive cutaneous anaphylaxisRatED₅₀: 0.3 mg/kg (oral)DSCG ED₅₀: >30 mg/kg
Passive cutaneous anaphylaxisGuinea pig85% inhibition (10 mg/kg)DSCG: <15% inhibition
Anaphylactic bronchoconstrictionRatED₅₀: 1.2 mg/kg (oral)Amlexanox ED₅₀: 12 mg/kg

Properties

Product Name

Quinotolast sodium monohydrate

IUPAC Name

sodium;4-oxo-1-phenoxy-N-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)quinolizine-3-carboxamide;hydrate

Molecular Formula

C17H13N6NaO4

Molecular Weight

388.3 g/mol

InChI

InChI=1S/C17H12N6O3.Na.H2O/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;;/h1-10H,(H2,18,19,20,21,22,24);;1H2/q;+1;/p-1

InChI Key

DNKDMMYDHNPYGV-UHFFFAOYSA-M

Synonyms

FR 71021
FR-71021
FR71021
quinotolast
quinotolast sodium
quinotolast sodium, monohydrate
quinotolast sodium, tetrahydrate
sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide)tetrazolate

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=N[N-]N=N4.O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.